molecular formula C21H18ClN3O4S B2588854 Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 478065-24-6

Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Cat. No. B2588854
CAS RN: 478065-24-6
M. Wt: 443.9
InChI Key: ZPWYMUWDYMZSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C21H18ClN3O4S . It has an average mass of 443.903 Da and a monoisotopic mass of 443.070648 Da .


Synthesis Analysis

The synthesis of this compound involves several steps. It is a reagent or reactant involved in oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives . It is also a precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .


Molecular Structure Analysis

The molecular structure of this compound is complex, consisting of a pyrimidine ring attached to a phenyl ring via an ether linkage. The phenyl ring is further substituted with an amide group, which is attached to a chlorobenzoyl moiety .


Chemical Reactions Analysis

This compound is involved in several chemical reactions. It participates in oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives . It also serves as a precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .

Scientific Research Applications

Chiral Building Blocks in Pharmaceuticals

This compound serves as a chiral building block for the synthesis of pharmaceuticals. The optically active ®-ethyl 4-chloro-3-hydroxybutyrate (®-CHBE), derived from this compound, is crucial for creating chiral drugs . The stereoselective bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) to ®-CHBE is of particular interest due to its application in developing drugs with specific enantiomeric purity.

Bioreduction Processes

The asymmetric bioreduction of COBE to ®-CHBE using recombinant Escherichia coli in a biocompatible solvent system is a significant application . This process highlights the compound’s role in facilitating biocatalysis, which is essential for producing high-yield chiral alcohols used in various pharmaceuticals.

Chemical Synthesis

In chemical synthesis, this compound is involved in reactions at the benzylic position, which are crucial for creating complex molecules . These reactions include free radical bromination, nucleophilic substitution, and oxidation, all of which are fundamental in organic synthesis and the production of various chemical products.

Industrial Applications

While specific industrial applications are not detailed in the search results, compounds like Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate often find use in the development of industrial catalysts, additives, or intermediates for larger scale chemical processes .

Medical Research

The compound’s versatility makes it a candidate for medical research, particularly in the development of new therapeutic agents. Its role in the synthesis of biologically active molecules could lead to advancements in drug discovery and the treatment of various diseases .

Nootropic Drugs

The pyrroline ring, which can be synthesized using this compound, is a part of nootropic drugs like piracetam. These substances are known for their psychoactive properties and are used to enhance cognitive function .

properties

IUPAC Name

ethyl 4-[3-[(3-chlorobenzoyl)amino]phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c1-3-28-20(27)17-12-23-21(30-2)25-19(17)29-16-9-5-8-15(11-16)24-18(26)13-6-4-7-14(22)10-13/h4-12H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWYMUWDYMZSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.